molecular formula C8H13ClN2O B6589942 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole CAS No. 1251121-71-7

3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole

Cat. No. B6589942
CAS RN: 1251121-71-7
M. Wt: 188.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole (CMMB) is a heterocyclic compound with a unique structure and properties. It is a member of the oxadiazole family, which is a group of compounds containing a three-membered ring of two nitrogen atoms and one oxygen atom. CMMB has been studied extensively for its potential applications in organic synthesis, pharmaceuticals, and biotechnology.

Scientific Research Applications

3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in organic synthesis, pharmaceuticals, and biotechnology. In organic synthesis, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been used as a versatile reagent for the preparation of a variety of heterocyclic compounds. In pharmaceuticals, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been studied for its potential anti-inflammatory and anti-cancer activities. In biotechnology, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been studied for its potential applications in gene regulation and drug delivery.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has also been shown to modulate the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages. 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a relatively inexpensive reagent and is readily available. In addition, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a stable compound and is not easily degraded or inactivated. However, there are some limitations to the use of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole in laboratory experiments. In particular, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a relatively weak inhibitor of COX-2 and its effects may be short-lived. In addition, 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole may interact with other compounds and may not be suitable for use in certain applications.

Future Directions

There are several potential future directions for the study of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole. For example, further studies are needed to better understand the mechanism of action of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole and to identify other potential therapeutic applications. In addition, further studies are needed to investigate the potential for 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole to be used as a drug delivery system. Finally, further studies are needed to investigate the potential toxicity of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole and to identify potential drug-drug interactions.

Synthesis Methods

The synthesis of 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole can be achieved through a variety of methods, including the reaction of 2-methylbutan-2-ol with chloroacetic acid, the reaction of 2-methylbutan-2-ol with chloroacetyl chloride, and the reaction of 2-methylbutan-2-ol with chloroacetyl bromide. The first two methods involve the formation of a chloroacetyl group, which is then reacted with 2-methylbutan-2-ol to form the desired product. The third method involves the formation of a chloroacetyl bromide, which is then reacted with 2-methylbutan-2-ol to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole involves the reaction of 2-methyl-2-butanol with chloromethyl methyl ether to form 2-methyl-2-(chloromethoxy)propane. This intermediate is then reacted with hydrazine hydrate to form 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2-methyl-2-butanol", "chloromethyl methyl ether", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2-methyl-2-butanol with chloromethyl methyl ether in the presence of a strong acid catalyst to form 2-methyl-2-(chloromethoxy)propane.", "Step 2: React 2-methyl-2-(chloromethoxy)propane with hydrazine hydrate in the presence of a base catalyst to form 3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole." ] }

CAS RN

1251121-71-7

Product Name

3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.